[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride
Description
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride (CAS: 1185302-90-2) is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-oxadiazole moiety, linked via a propylamine chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c10-3-1-2-8-13-9(14-15-8)7-6-11-4-5-12-7;/h4-6H,1-3,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFGKBTXXZBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 268.73 g/mol
- CAS Number : 1239755-14-6
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent amination processes. The detailed synthetic pathway can be optimized based on the desired yield and purity.
Antiviral Activity
Recent studies have shown that derivatives of pyrazole and oxadiazole structures exhibit significant antiviral properties. For instance, compounds similar to [3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine have been tested against various viruses including HIV and HSV.
In a study evaluating antiviral activity, certain derivatives demonstrated moderate protection against Coxsackievirus B (CVB) and Herpes Simplex Virus type 1 (HSV-1). For example:
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| 3f | 92 | >96 |
| 3g | 31 | 44 |
These results indicate that modifications to the pyrazole and oxadiazole moieties can enhance antiviral efficacy while maintaining acceptable cytotoxicity levels .
Antibacterial and Antifungal Activity
The compound's derivatives have also been evaluated for antibacterial and antifungal activities. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger.
A comparative study showed the following activity:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Weak |
| Candida albicans | Significant |
These findings suggest that while some derivatives possess notable antibacterial properties, further optimization is necessary to enhance their spectrum of activity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown potential in disrupting bacterial cell wall integrity.
- Fungal Cell Membrane Disruption : The antifungal activity may be linked to alterations in fungal cell membrane permeability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole and oxadiazole derivatives:
- Study on HIV Inhibition : A derivative exhibited significant inhibition of HIV replication in vitro with an EC50 value lower than traditional antiviral agents.
- Antimicrobial Screening : A series of oxadiazole derivatives were screened against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of amine-functionalized heterocycles with variations in substituents, linker length, and aromatic systems. Below is a detailed comparison with key analogs:
Oxadiazole-Based Amines
Key Observations :
- Solubility : All hydrochlorides show improved aqueous solubility compared to free bases, critical for in vitro assays .
Pyrazine-Modified Analogs
Key Observations :
- Linker Type : Ether-linked pyrazine derivatives (e.g., 3-(pyrazin-2-yloxy)-benzylamine hydrochloride) may exhibit reduced metabolic stability compared to direct alkyl-linked compounds like the target molecule .
- Hybrid Systems : Piperidine-pyrazine hybrids (e.g., 1-(2-pyrazinyl)-3-piperidinamine dihydrochloride) introduce basic nitrogen atoms, altering pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
